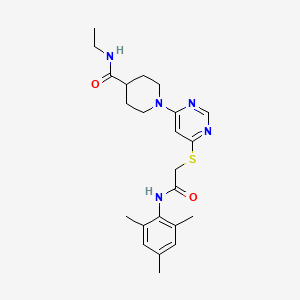

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

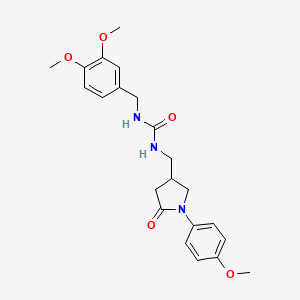

The compound 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its potential pharmacological activities. The compound of interest is structurally related to the thiophene derivatives discussed in the provided papers, which have been synthesized and evaluated for their biological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety effects .

Synthesis Analysis

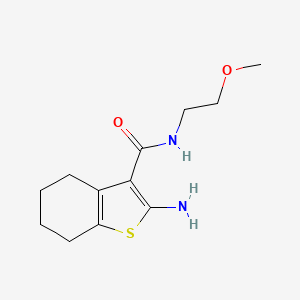

The synthesis of related thiophene derivatives involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. The detailed synthesis procedures for these compounds, which could be analogous to the synthesis of the compound , have been reported along with their spectroscopic data, including IR, 1H NMR, MS, and elemental analysis . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group is cis to the C2=C3 double bond, and the crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds . This information provides insights into the possible molecular conformation and stabilization mechanisms that might also be present in this compound.

Chemical Reactions Analysis

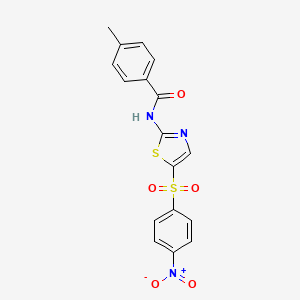

Although the provided papers do not directly discuss the chemical reactions of this compound, they do mention the reactivity of similar compounds. For instance, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share some structural features with the compound of interest, can react with thiophenols to afford various sulfanyl derivatives . This suggests that the compound may also undergo reactions with thiols or other nucleophiles to form new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided in the papers. However, the related compounds have been characterized by their LD50 values, indicating their acute toxicity levels, and their pharmacological activities have been evaluated, showing high activity in comparison to standard drugs . These properties are crucial for understanding the safety and efficacy profile of the compound and can guide further research and development.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research on derivatives of 2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has demonstrated antibacterial and antifungal properties. Two compounds studied, including a related thiophene-3-carboxamide derivative, exhibited significant activity against bacteria and fungi. Their molecular structures, characterized by specific ring conformations and intramolecular hydrogen bonds, contribute to this biological activity (Vasu et al., 2005).

Synthesis and Analysis for Pharmaceutical Applications

The compound's derivatives have been synthesized and analyzed for pharmaceutical potential, particularly for their cytostatic effects. The research involved optimizing synthesis methods and using high-performance liquid chromatography (HPLC) for analysis. Predicted biological activities include cytostatic, antitubercular, and anti-inflammatory properties (A. Chiriapkin et al., 2021).

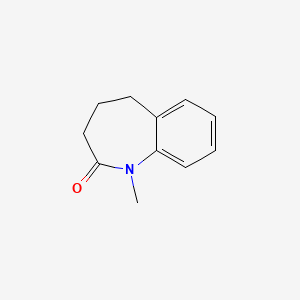

Tandem Transformations in Thienopyrimidine Synthesis

In the field of organic chemistry, this compound has been used in tandem transformations for thienopyrimidine synthesis. The study explored novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, contributing to the synthesis of new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine (N. Pokhodylo et al., 2010).

Antiarrhythmic and Antianxiety Activities

Derivatives of this compound have shown potential in treating arrhythmias and anxiety. Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities in pharmacological screenings (A. Amr et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-16-7-6-14-12(15)10-8-4-2-3-5-9(8)17-11(10)13/h2-7,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKNLWPBILDIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(SC2=C1CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)